molecular formula C57H92O28 B032623 Platycodin D CAS No. 58479-68-8

Platycodin D

Número de catálogo: B032623
Número CAS: 58479-68-8
Peso molecular: 1225.3 g/mol
Clave InChI: CYBWUNOAQPMRBA-NDTOZIJESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

El Platycodin D tiene una amplia gama de aplicaciones de investigación científica:

Análisis Bioquímico

Biochemical Properties

Platycodin D interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate the hepatic gluconeogenesis pathway with the increased phosphorylation/expression of AMPK and decreased expressions of PCK1 and G6Pase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It improves glucose and insulin tolerance levels, maintains glucose homeostasis, and decreases the decomposition of hepatic glycogen . It also reduces hepatic fat accumulation induced by type 2 diabetes through the AMPK/ACC/CPT-1 fatty acid anabolism pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The results of molecular docking showed that this compound may have a potential direct effect on AMPK and other key glycolipid metabolism proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound treatment (2.5 and 5.0 mg kg −1) improved high-fat diet-induced body weight gain in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It decreases the whole-body lipid levels, including total cholesterol, triglycerides, and high-density lipoprotein, and reduces the hepatic fat accumulation induced by type 2 diabetes through the AMPK/ACC/CPT-1 fatty acid anabolism pathway .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Platycodin D se obtiene principalmente mediante extracción de las raíces de Platycodon grandiflorum. El proceso de extracción implica secar las raíces, seguido de extracción con solventes utilizando etanol o metanol. El extracto se purifica luego utilizando técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) para aislar el this compound .

Métodos de Producción Industrial: La producción industrial de this compound implica el cultivo a gran escala de Platycodon grandiflorum, seguido de un procesamiento mecánico para extraer el compuesto. Las raíces se suelen secar a temperaturas controladas para preservar el contenido de saponinas. Las raíces secas se someten luego a procesos de extracción con solventes y purificación para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Platycodin D experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar su estructura y mejorar sus propiedades farmacológicas.

Reactivos y Condiciones Comunes:

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del this compound, que pueden exhibir actividades biológicas mejoradas o alteradas .

Comparación Con Compuestos Similares

El Platycodin D es único entre las saponinas triterpenoides debido a su amplio espectro de actividades biológicas. Compuestos similares incluyen:

El this compound destaca por sus potentes actividades anticancerígenas y antivirales, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Actividad Biológica

Platycodin D (PD) is a triterpenoid saponin primarily extracted from the roots of Platycodon grandiflorus, a plant used in traditional medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-tumor, immune-modulating, and antioxidant effects. This article synthesizes recent research findings on the biological activities of this compound, supported by data tables and case studies.

This compound is classified as an oleanane-type triterpenoid saponin. Its structure allows it to interact with various cellular pathways, leading to its pharmacological effects. The conversion of platycoside E to this compound involves enzymatic processes that enhance its bioavailability and efficacy in biological systems .

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-cancer properties across various cancer cell lines.

  • Cell Apoptosis Induction : In BEL-7402 human liver cancer cells, PD induced apoptosis in a dose-dependent manner. The compound increased the Bax/Bcl-2 ratio and levels of cleaved PARP and caspase-3, which are markers of apoptosis. The IC50 values for PD were reported as 37.70 μmol/L at 24 hours, decreasing to 19.70 μmol/L at 72 hours .
  • Tumor Growth Inhibition : In vivo studies using BEL-7402-bearing mice demonstrated that administration of PD (10 mg/kg/day) significantly reduced tumor volume compared to controls .

Immune Modulation

This compound has been shown to enhance immune responses, particularly in immunocompromised conditions:

  • Cytokine Production : Hydrolyzed and fermented extracts containing PD increased serum levels of IL-12, TNF-α, and other cytokines in mice treated with cyclophosphamide, suggesting a restoration of immune function .
  • Macrophage Activation : PD treatment enhanced macrophage phagocytosis and increased the secretion of pro-inflammatory cytokines such as IL-1β and IL-6, indicating its potential as an immunomodulatory agent .

Anti-Inflammatory Effects

This compound's anti-inflammatory properties have been extensively studied:

  • LPS-Induced Inflammation : In experiments with primary rat microglia cells, PD reduced the production of inflammatory cytokines (TNF-α, IL-1β, IL-6) when stimulated with lipopolysaccharides (LPS). This effect was associated with decreased reactive oxygen species (ROS) levels .
  • Mechanistic Insights : The anti-inflammatory action is mediated through the inhibition of lipid raft cholesterol levels and modulation of LXRα expression, which plays a crucial role in lipid metabolism and inflammation .

Summary of Biological Activities

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Findings
Anti-Tumor Induces apoptosis in cancer cells; inhibits tumor growth in vivo (IC50 values decreasing over time) .
Immune Modulation Enhances cytokine production; stimulates macrophage activity in immunocompromised mice .
Anti-Inflammatory Reduces inflammatory cytokine production in LPS-stimulated cells; modulates lipid metabolism .
Antioxidant Exhibits free radical scavenging properties; protects against oxidative stress in various models .
Other Activities Potential anti-obesity effects; anticoagulant properties; spermicidal activity noted in some studies .

Case Studies

  • Cancer Treatment Study : A study involving BEL-7402 cells demonstrated that co-treatment with autophagy inhibitors enhanced the apoptotic effects of this compound, indicating a complex interplay between apoptosis and autophagy pathways in cancer therapy .
  • Immunomodulatory Effects : A clinical trial showed that patients receiving hydrolyzed Platycodon extracts exhibited improved immune markers post-cyclophosphamide treatment, suggesting potential applications in cancer therapy adjuncts .

Propiedades

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92O28/c1-23-40(81-45-39(72)41(28(64)18-76-45)82-49-43(73)56(75,21-61)22-78-49)36(69)38(71)46(79-23)83-42-33(66)27(63)17-77-48(42)85-50(74)57-12-11-51(2,3)13-25(57)24-7-8-30-52(4)14-26(62)44(84-47-37(70)35(68)34(67)29(16-58)80-47)55(19-59,20-60)31(52)9-10-53(30,5)54(24,6)15-32(57)65/h7,23,25-49,58-73,75H,8-22H2,1-6H3/t23-,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBWUNOAQPMRBA-NDTOZIJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021773
Record name Platycodin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58479-68-8
Record name Platycodin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58479-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platycodin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platycodin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58479-68-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PLATYCODIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWJ06TA2GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.